

Cross-Referencing Experimental Data of 1-Propoxyhexane with Spectral Databases: A Comparative Guide

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Compound of Interest

Compound Name: 1-Propoxyhexane

Cat. No.: B12280008

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In the landscape of chemical research and drug development, the precise identification and characterization of molecules are paramount. This guide provides a comparative analysis of the experimental spectral data for **1-propoxyhexane** against a common alternative, di-n-propyl ether, and outlines the methodologies for acquiring such data. By cross-referencing experimental findings with established spectral databases, researchers can ensure the identity and purity of their compounds.

Physicochemical Properties

A foundational step in compound characterization is the determination of its basic physical and chemical properties. Below is a comparison of key properties for **1-propoxyhexane** and di-n-propyl ether.

Property	1-Propoxyhexane	Di-n-propyl ether
CAS Number	53685-78-2[1][2][3]	111-43-3[4][5]
Molecular Formula	C ₉ H ₂₀ O[1][2][3]	C ₆ H ₁₄ O[4][5]
Molecular Weight	144.25 g/mol [1][2]	102.17 g/mol [4][5]
Boiling Point	165.4 °C at 760 mmHg[2][3]	89-91 °C[6]
Density	0.786 g/cm ³ [2][3]	0.7466 g/cm ³ at 20 °C[6]
Flash Point	44.6 °C[2][3]	Not Available
Refractive Index	1.41[2][3]	Not Available

Spectral Data Comparison

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. This section compares the available spectral data for **1-propoxyhexane** and di-n-propyl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

1-Propoxyhexane (GC-MS Data)[1]

- Major Fragments (m/z): While specific peak intensities are not readily available in a public database, the fragmentation of **1-propoxyhexane** would be expected to involve cleavage of the C-O and C-C bonds, leading to characteristic fragments.

Di-n-propyl ether (Electron Ionization MS Data)[5]

m/z	Relative Intensity
43	100
31	72
45	59
41	32

| 59 | 23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1-Propoxyhexane (Predicted ^1H and ^{13}C NMR)

- ^1H NMR: Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.3-4.5 ppm range.^{[7][8]} The remaining alkyl protons would appear at higher fields (further upfield).
- ^{13}C NMR: Carbon atoms bonded to the oxygen are deshielded and typically appear in the 50-80 ppm region.^{[7][8]}

Di-n-propyl ether (^1H and ^{13}C NMR Data)

- ^1H NMR Chemical Shifts (ppm):^[9]
 - 3.365 (t)
 - 1.59 (sextet)
 - 0.93 (t)
- ^{13}C NMR Chemical Shifts (ppm):^[10]
 - 72.7

- 23.3

- 10.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O stretching vibration.[\[8\]](#)[\[11\]](#)

1-Propoxyhexane (Predicted IR)

- A strong C-O stretching band is expected in the 1050-1150 cm^{-1} region.[\[12\]](#)

Di-n-propyl ether (FTIR Data)[\[4\]](#)[\[6\]](#)[\[13\]](#)[\[14\]](#)

- C-O Stretch: A strong absorption is observed around 1114 cm^{-1} .

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve the sample (e.g., **1-propoxyhexane** or di-n-propyl ether) in a suitable volatile solvent like dichloromethane or methanol.
- Injection: Inject a small volume (typically 1 μL) of the prepared solution into the GC inlet.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-WAX column). The column temperature is programmed to ramp from a lower temperature (e.g., 40°C) to a higher temperature (e.g., 240°C) to separate compounds based on their boiling points and interactions with the stationary phase.[\[15\]](#)
- Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

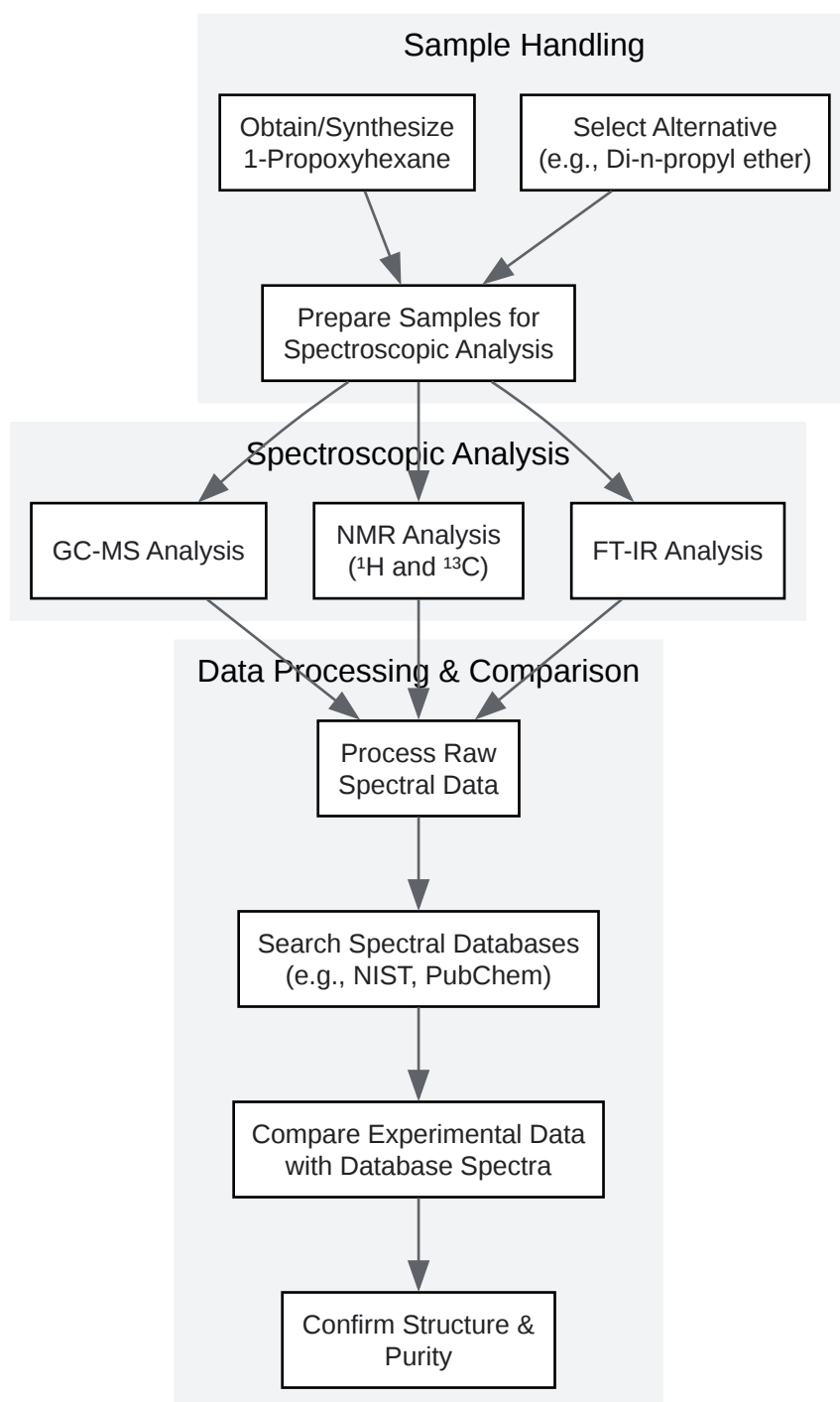
- **Sample Preparation:** Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube to a final volume of about 0.7 mL.[\[16\]](#)
- **Spectrometer Setup:** Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[\[16\]](#)
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra. For ^1H NMR, a single scan may be sufficient for a concentrated sample, while ^{13}C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Background Spectrum:** Record a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) to subtract atmospheric and instrument absorptions.[\[17\]](#)[\[18\]](#)
- **Sample Application:**
 - **Liquids (Neat):** Place a drop of the liquid sample directly onto the ATR crystal or between two salt plates.[\[17\]](#)
 - **Solids (KBr Pellet):** Mix a small amount of solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.
- **Sample Spectrum:** Record the IR spectrum of the sample.
- **Data Analysis:** The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

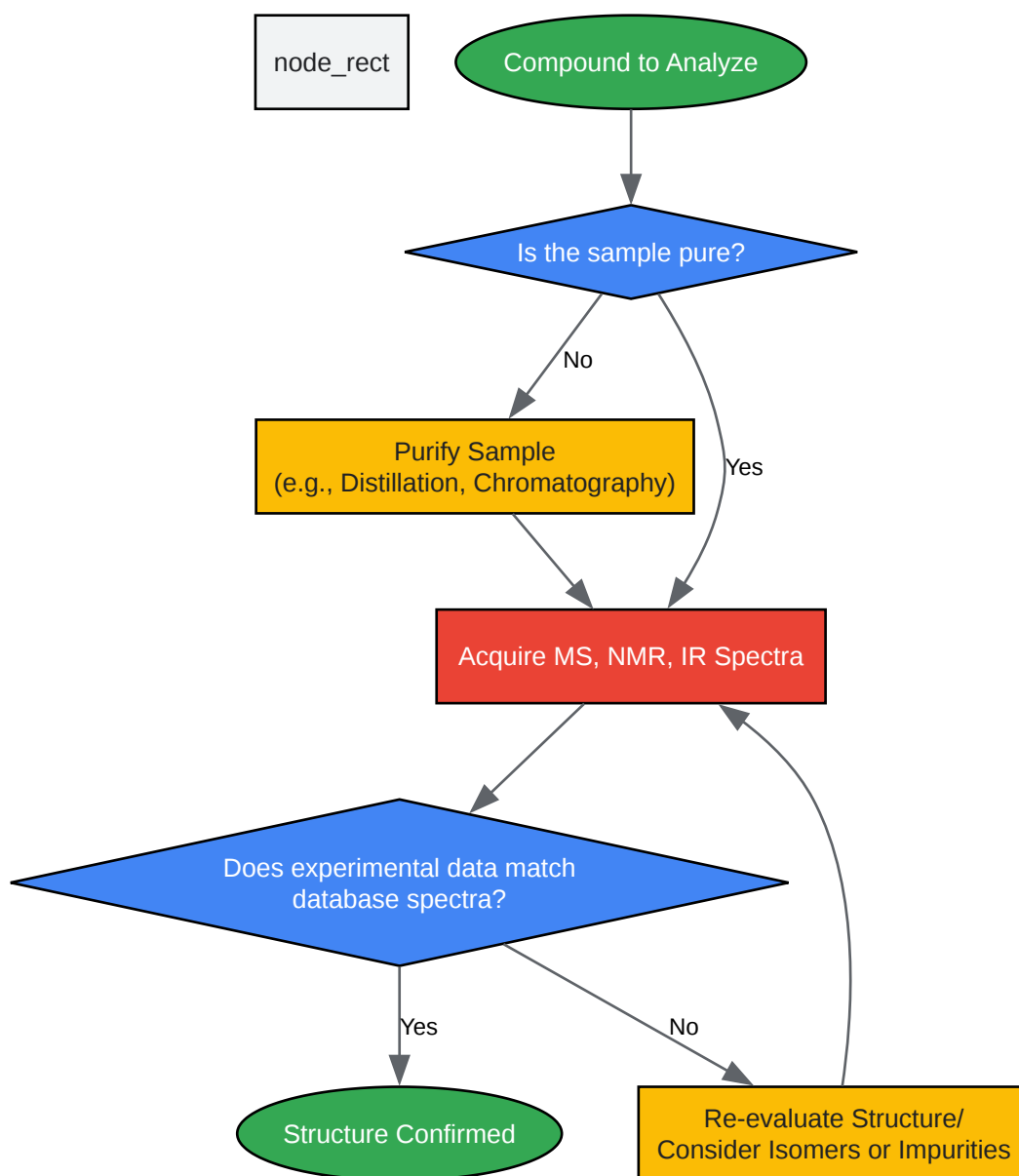
Mandatory Visualizations

To aid in the understanding of the workflow and logical processes involved in spectral data cross-referencing, the following diagrams are provided.



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Caption: Experimental workflow for spectral analysis and database cross-referencing.



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